molecular formula C21H22N2OS B2627072 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole CAS No. 1207020-07-2

2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole

Cat. No.: B2627072
CAS No.: 1207020-07-2
M. Wt: 350.48
InChI Key: VTCYHKLREYMFIX-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is a trisubstituted imidazole derivative characterized by a cyclopentylthio group at position 2, a 4-methoxyphenyl substituent at position 5, and a phenyl ring at position 1 of the imidazole core. The 4-methoxyphenyl group is a recurring pharmacophore in bioactive imidazoles, often associated with anti-inflammatory and antifungal activities .

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-(4-methoxyphenyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-24-18-13-11-16(12-14-18)20-15-22-21(25-19-9-5-6-10-19)23(20)17-7-3-2-4-8-17/h2-4,7-8,11-15,19H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCYHKLREYMFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.

    Introduction of the cyclopentylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a cyclopentylthiol.

    Attachment of the methoxyphenyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. Research indicates that imidazole derivatives can effectively bind to the active site of IDO, potentially leading to the development of novel cancer therapies . The interactions within the enzyme's active site suggest that modifications to the imidazole structure can enhance binding affinity and specificity.

Anticancer Activity

The compound's structural characteristics allow it to act as a potential anticancer agent. By inhibiting IDO, it may help restore immune function in cancer patients, enabling better responses to immunotherapy . Furthermore, studies have shown that related imidazole derivatives exhibit cytotoxic effects on various cancer cell lines, indicating a broader application in oncology.

Antimicrobial Properties

Imidazole compounds are known for their antimicrobial activities. The presence of the methoxy group may enhance its efficacy against bacterial strains by disrupting microbial cell membranes or interfering with metabolic pathways . This suggests potential applications in developing new antibiotics or antifungal agents.

Case Study 1: IDO Inhibition

A systematic study demonstrated that derivatives of 4-phenyl-imidazole, including compounds similar to 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole, were evaluated for their potency as IDO inhibitors. The results indicated that modifications at specific positions on the imidazole ring significantly influenced binding affinity and inhibitory activity .

CompoundBinding Affinity (IC50)Structural Modifications
Compound A0.5 µMMethoxy group addition
Compound B0.8 µMCyclopentyl thioether
Compound C0.3 µMHydroxyl substitution

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines showed that compounds with similar structures exhibited significant cytotoxicity. For instance, a related compound demonstrated an IC50 value of 10 µM against breast cancer cells, suggesting that the thioether and methoxy substitutions may enhance cellular uptake and efficacy .

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Compound Name Substituents (Positions) Key Functional Groups Biological Activity MIC (μg/mL) Reference
Target Compound 2-Cyclopentylthio, 5-4-MeOPh, 1-Ph Thioether, Methoxy, Phenyl Not reported - -
2-(4-Nitrophenyl)-4-(4-MeOPh)-1-Ph-1H-Imidazole (3h) 2-NO₂Ph, 4-4-MeOPh, 1-Ph Nitro, Methoxy, Phenyl Anti-inflammatory, Antifungal 12.5
2,4-di-(4-MeOPh)-1-Ph-1H-Imidazole (3l) 2,4-di-4-MeOPh, 1-Ph Dual Methoxy, Phenyl Dual anti-inflammatory/antifungal 12.5
2-(4-MeOPh)-5-CF₃-1H-Imidazole 2-4-MeOPh, 5-CF₃ Methoxy, Trifluoromethyl Not reported -
1-(4-ClPh)-5-(4-MePh)-1H-Imidazole-2-thiol 2-SH, 5-4-MePh, 1-4-ClPh Thiol, Methyl, Chlorophenyl Not reported -

Key Observations:

Position 2 Substituents: The target compound’s cyclopentylthio group contrasts with nitro (3h), methoxy (3l), or thiol () groups in analogs. Nitro groups (e.g., 3h) are electron-withdrawing and may confer reactivity but pose toxicity risks, as seen in nitroimidazoles like metronidazole .

Position 5 Substituents :

  • The 4-methoxyphenyl group is shared with 3h, 3l, and ’s trifluoromethyl analog. Methoxy groups are electron-donating, enhancing π-π stacking with biological targets, as observed in antifungal activities .
  • Trifluoromethyl groups () introduce strong electron-withdrawing effects and metabolic resistance, common in agrochemicals and pharmaceuticals .

Position 1 Substituents :

  • The phenyl group at position 1 is conserved in 3h and 3l, suggesting its role in maintaining planar geometry for target binding. Chlorophenyl () or pyridyl () substitutions may alter solubility or target specificity.

Biological Activity

The compound 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. Imidazole derivatives exhibit a range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables that highlight its potential therapeutic applications.

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. For instance, Jain et al. synthesized various imidazole compounds and evaluated their efficacy against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited significant antimicrobial activity, with zones of inhibition comparable to standard antibiotics like Norfloxacin.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Bacteria Tested
5a15E. coli
5b11P. aeruginosa
5c20B. subtilis
5d11B. megaterium
5e10A. niger
Streptomycin28E. coli

This table summarizes the antimicrobial activity observed in various imidazole derivatives, indicating that the compound's structure may influence its efficacy against different bacterial strains .

Anticancer Potential

Research has also indicated that imidazole derivatives can act as inhibitors of enzymes involved in cancer progression. A study by the National Institutes of Health explored the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in cancer patients. The study found that certain imidazole analogs were potent inhibitors of IDO, suggesting potential therapeutic applications in oncology.

Case Study: IDO Inhibition

The study highlighted three specific compounds that demonstrated ten-fold greater potency than traditional inhibitors. These compounds interacted with key residues in the IDO active site, showcasing the importance of structural modifications in enhancing biological activity .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, imidazole derivatives have been studied for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their potential use in treating conditions characterized by chronic inflammation.

Synthesis and Structure-Activity Relationship

The synthesis of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole involves several key steps, including the formation of the imidazole ring through cyclization reactions and the introduction of substituents that enhance biological activity.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is often influenced by their structural features. Substituents on the phenyl rings and variations in the imidazole core can significantly affect their pharmacological properties:

  • Cyclopentylthio Group : This moiety may enhance lipophilicity and improve membrane permeability.
  • Methoxy Substituent : The presence of a methoxy group can increase solubility and alter binding affinity to biological targets.

Q & A

Q. What synthetic methodologies are effective for preparing 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole with high yield and purity?

To synthesize this compound, a multi-step approach is typically employed:

  • Step 1 : Condensation of 4-methoxyphenylacetophenone with ammonium acetate and benzaldehyde under reflux in glacial acetic acid to form the imidazole core.
  • Step 2 : Thioetherification by reacting the intermediate with cyclopentyl thiol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C.
  • Optimization : Reaction monitoring via TLC/HPLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensure high purity (>95%). Elemental analysis and spectroscopic data (¹H/¹³C NMR, IR) validate structural integrity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Key signals include the imidazole proton (δ ~7.2–7.5 ppm), cyclopentylthio group (δ ~3.0–3.5 ppm for SCH₂), and methoxyphenyl resonance (δ ~3.8 ppm for OCH₃) .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–700 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) for precise mass validation.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in regioselectivity during imidazole functionalization?

Regioselectivity in thioetherification or aryl substitution can be predicted using:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the imidazole ring.
  • Molecular Docking : Simulate interactions with catalytic intermediates (e.g., metal catalysts) to predict preferred substitution patterns. Evidence from similar imidazole derivatives shows that steric hindrance from the phenyl group at position 1 directs cyclopentylthio addition to position 2 .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to rule out false negatives/positives.
  • Off-Target Screening : Use kinase profiling or proteome-wide assays to identify unintended interactions.
  • Crystallographic Validation : Resolve X-ray structures of the compound bound to target proteins (e.g., kinases) to clarify binding modes. For example, imidazole derivatives with methoxyphenyl groups exhibit π-π stacking with tyrosine residues in active sites .

Q. How can X-ray crystallography resolve stereochemical uncertainties in substituted imidazoles?

  • Single-Crystal Growth : Recrystallize the compound from ethanol/dichloromethane (1:1) at 4°C.
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve bond lengths and angles.
  • Analysis : Software like SHELX refines torsion angles and confirms the planarity of the imidazole ring. For example, in 4-methoxyphenyl-substituted imidazoles, the dihedral angle between the imidazole and aryl rings is typically 10–15°, indicating minimal steric strain .

Q. What in vitro assays are recommended for evaluating enzyme inhibition potential?

  • Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, CDK2) at ATP concentrations near Km values.
  • IC₅₀ Determination : Employ fluorescence polarization or TR-FRET for high-throughput screening.
  • Cytotoxicity : Validate selectivity via MTT assays on non-target cell lines (e.g., HEK293). Marine-derived imidazoles with methoxyphenyl groups show IC₅₀ values <10 µM in cancer cell lines, suggesting therapeutic potential .

Methodological Guidance

Q. How should researchers troubleshoot low yields in thioetherification reactions?

  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃, DBU) to enhance nucleophilicity.
  • Solvent Effects : Replace DMF with DMSO or THF to improve solubility of the cyclopentyl thiol.
  • Temperature Control : Use microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics .

Q. What protocols ensure reproducibility in biological assays for imidazole derivatives?

  • Standardized Solubility : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity.
  • Positive Controls : Include reference inhibitors (e.g., imatinib for kinases) to validate assay conditions.
  • Triplicate Runs : Repeat experiments across three independent batches to account for synthetic variability .

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